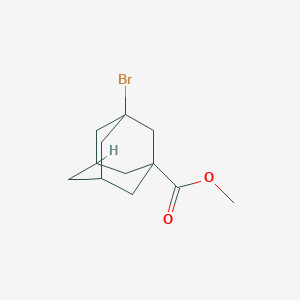
Methyl 3-bromoadamantane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromoadamantane-1-carboxylate is a derivative of adamantane, a compound known for its unique cage-like structure. This compound is characterized by the presence of a bromine atom and a carboxylate ester group attached to the adamantane framework. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromoadamantane-1-carboxylate typically involves the bromination of adamantane derivatives followed by esterification. One common method includes the bromination of adamantane-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting 3-bromoadamantane-1-carboxylic acid is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromoadamantane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Various substituted adamantane derivatives.
Reduction: Methyl 3-bromoadamantane-1-methanol.
Oxidation: 3-bromoadamantane-1-carboxylic acid.
Applications De Recherche Scientifique
Methyl 3-bromoadamantane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mécanisme D'action
The mechanism of action of methyl 3-bromoadamantane-1-carboxylate depends on its specific application. In chemical reactions, the bromine atom and ester group are key functional sites that participate in various transformations. The adamantane core provides a stable and rigid framework that influences the reactivity and properties of the compound. In biological systems, the compound’s interactions with molecular targets and pathways are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-adamantanecarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromoadamantane-1-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
1-Bromoadamantane: Lacks the carboxylate group, limiting its applications in esterification reactions.
Uniqueness
Methyl 3-bromoadamantane-1-carboxylate is unique due to the presence of both a bromine atom and a carboxylate ester group on the adamantane framework. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry .
Propriétés
IUPAC Name |
methyl 3-bromoadamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-15-10(14)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGQTZDGYIAMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
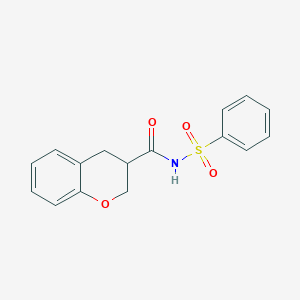
![N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7566804.png)
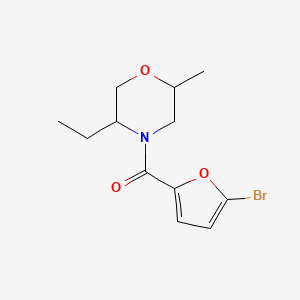
![N-[2-[(2-fluorophenyl)methyl]-3H-benzimidazol-5-yl]-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide](/img/structure/B7566821.png)
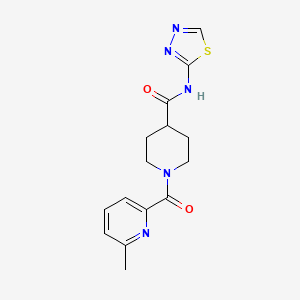
![4-[4-(2-Methylpropyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7566860.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B7566873.png)
![[2-(4-Methylanilino)-2-oxoethyl] 3-pyrrol-1-ylbenzoate](/img/structure/B7566881.png)
![3-thiophen-3-yl-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7566886.png)
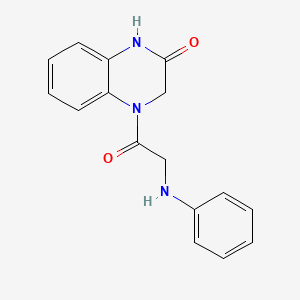
![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(4-pyrrolidin-1-ylphenyl)acetamide](/img/structure/B7566890.png)
![[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanone](/img/structure/B7566896.png)
![2-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7566900.png)
![1-[[4-(Dimethylamino)-3-fluorophenyl]methyl]-3-(1-methylpiperidin-4-yl)urea](/img/structure/B7566908.png)
